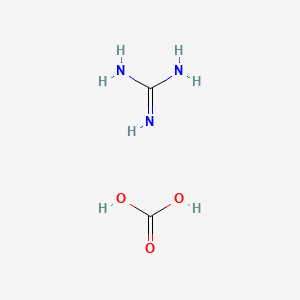
DENDROTOXIN I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dendrotoxin-I is a highly pure, natural, and biologically active peptide toxin . It is a class of presynaptic neurotoxins produced by mamba snakes that block particular subtypes of voltage-gated potassium channels in neurons, thereby enhancing the release of acetylcholine at neuromuscular junctions .
Synthesis Analysis
The structure of Dendrotoxin-I was synthesized for the first time by a solution procedure. The synthetic product was confirmed to have the correct primary and disulfide structure determined by peptide mapping, sequence analysis, and mass measurements .Molecular Structure Analysis
Three-dimensional structures of Dendrotoxin-I were determined using molecular mechanics and molecular dynamics techniques. The overall molecular conformation and protein folding of Dendrotoxin-I are very similar to the published crystal structures of bovine pancreatic trypsin inhibitor .Chemical Reactions Analysis
The Asn residue at position 12 in the synthetic peptide was found to be Asp in the natural product. Synthesis of Dendrotoxin-I with Asp at position 12 gave a peptide identical with the natural product in all aspects .Physical And Chemical Properties Analysis
Dendrotoxin-I is a 7kDa protein consisting of a single peptide chain of approximately 57-60 amino acids. It possesses a very short 3 10 -helix near the N-terminus of the peptide, while a two turn alpha-helix occurs near the C-terminus .Aplicaciones Científicas De Investigación
Role in Studying Potassium Channels : Dendrotoxin I is known for its ability to selectively reduce a transient, voltage-dependent potassium (K) conductance in hippocampal neurons. This action is linked to the toxin's epileptiform activity, making it a valuable tool in understanding K channel functions and their roles in neural activities (Halliwell et al., 1986).
Binding Properties and Identification of K+ Channel Constituents : Dendrotoxin I binds with high affinity to membrane acceptors in the nervous system. Its binding to these acceptors, which are components of certain voltage-activated K+ channels, has been studied to understand the structure and function of these channels (Parcej & Dolly, 1989).
Structure-Activity Relationships and Effects on Ion Channels : The structure and modifications of dendrotoxins have been investigated to understand their interaction with various subtypes of voltage-dependent potassium channels. This research aids in elucidating the molecular recognition properties of different types of K+ channels (Harvey & Robertson, 2004).
Convulsant Action and Neurotoxicity Studies : Studies on dendrotoxin's convulsant effects in rat brains provide insights into its action mechanism. The toxin's ability to bind to high-affinity acceptors in synaptic membranes correlates with its neurotoxic effects, offering a model for studying convulsant activities and K+ channel involvement (Black et al., 1986).
Distribution and Heterogeneity in the Central Nervous System : Dendrotoxin's distribution in the rat central nervous system, specifically its binding to various acceptor sub-types, provides valuable information on the presence and role of K+ channel subtypes in different brain regions (Pelchen-Matthews & Dolly, 1989).
Inhibitory Effects on Inward Rectifier Potassium Channels : Research has shown that dendrotoxin can also inhibit inward rectifier potassium channels, demonstrating its broader impact on different types of K+ channels and extending its research applications beyond voltage-gated channels (Imredy et al., 1998).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
107950-33-4 |
|---|---|
Nombre del producto |
DENDROTOXIN I |
Fórmula molecular |
C11H11N3O |
Peso molecular |
0 |
Pureza |
≥ 97% (HPLC, mass spectrometry). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



